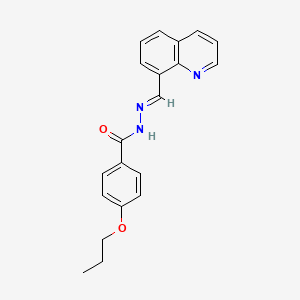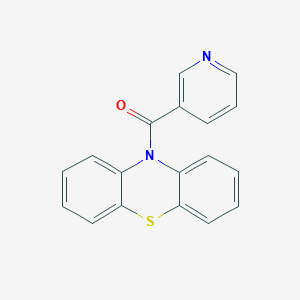
10-(3-pyridinylcarbonyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenothiazine derivatives, including 10-(3-pyridinylcarbonyl)-10H-phenothiazine, often involves modifications at the 3-position with electron-deficient pyridine groups, facilitated by various catalysts and conditions to promote the desired intramolecular charge transfer and electronic rearrangement. The synthesis processes have been studied for their efficiency in yielding various phenothiazine derivatives with specific functional groups for targeted applications (Lin & Chang, 2009).
Molecular Structure Analysis
The molecular structure of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives has been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the importance of donor-acceptor moieties and π-conjugated bridges in facilitating electron or charge transfer phenomena, crucial for their applications in photovoltaics and other fields (Al-Zahrani et al., 2016).
Chemical Reactions and Properties
Phenothiazine derivatives can undergo a variety of chemical reactions, including palladium-catalysed amination, which leads to the formation of cocrystals and isomers with specific properties. These reactions play a significant role in modifying the electronic and structural characteristics of the phenothiazine core, affecting its potential applications (Nikulin et al., 2008).
Physical Properties Analysis
The physical properties of phenothiazine derivatives, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure and the presence of specific substituents. These properties are crucial for their processing and application in various domains (Ghorpade et al., 2016).
Chemical Properties Analysis
The chemical properties of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives are marked by their electron donor capabilities, oxidation potential, and the ability to form radical-cations. These properties are fundamental to their application in material science, biochemistry, and the development of sensory applications (Hauck et al., 2007).
Aplicaciones Científicas De Investigación
Spectroscopic Applications and Sensor Development
- Fluorophore-Switching and NIR Sensor Applications : Vinyl-substituted 10H-phenothiazine derivatives exhibit spectral variations due to intramolecular charge transfer, electronic rearrangement, and contact ion-pair mechanisms. These properties make them suitable for fluorophore-switching and potential near-infrared (NIR) sensor applications (Lin & Chang, 2009).
Photovoltaic and Material Science
- Dye-Sensitized Solar Cells (DSSCs) : The structural diversity of phenothiazine derivatives plays a crucial role in their application in dye-sensitized solar cells (DSSCs). Modifications in the phenothiazine core structure, particularly at the 3, 7, and 10 positions, have been shown to significantly impact the photovoltaic performance of DSSCs (Buene, Hagfeldt, & Hoff, 2019).
Anticancer Activity
- Anticancer Potential : New phenothiazine derivatives, specifically 10-substituted 1,6-diazaphenothiazines, have shown promising results against melanoma C-32 and breast cancer MCF-7 cell lines, indicating their potential as anticancer agents (Morak-Młodawska et al., 2016).
Electronic and Photonic Applications
- Electrochemical and Photovoltaic Materials : Phenothiazines are extensively studied as electron donor candidates for their potential applications in electrochemical and photovoltaic materials. Their ability to facilitate electron/charge transfer makes them suitable for various applications, including DSSCs and organic light-emitting devices (Al-Zahrani et al., 2016).
Antibacterial Activity
- Antibacterial Properties : Phenothiazine derivatives have also been explored for their antibacterial activity, showcasing the versatility of these compounds in biomedical applications (Vasudha et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenothiazin-10-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(13-6-5-11-19-12-13)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCUKYHPYCYGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
10H-phenothiazin-10-yl(pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)
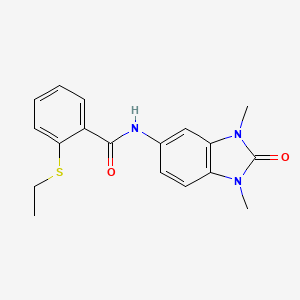
![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)
![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)
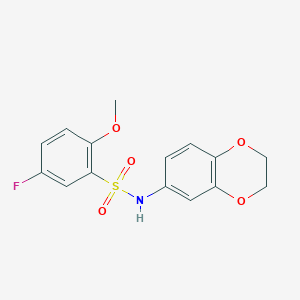
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)
![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)
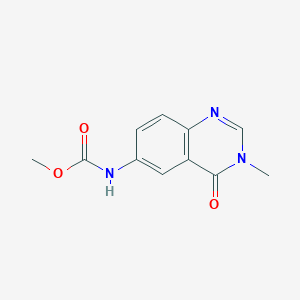
![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)
